Pyrazine vs. Pyridine Hydrogen Bond Acceptors
The pyrazine heterocycle in (1-(Pyrazin-2-yl)cyclopentyl)methanamine provides 3 hydrogen bond acceptor (HBA) sites compared to 2 HBA sites for the analogous compound (1-(pyridin-2-yl)cyclopentyl)methanamine (CAS 1176042-23-1), due to the additional nitrogen in the pyrazine ring . This difference in HBA count is reflected in the respective molecular formulas (C10H15N3 vs. C11H16N2) and molecular weights (177.25 vs. 176.26 g/mol). The additional nitrogen also lowers lipophilicity for the pyrazine analog relative to the pyridine analog, consistent with class-level observations where pyrazine-containing compounds generally exhibit lower LogP values than their pyridine counterparts [1].
| Evidence Dimension | Number of hydrogen bond acceptor (HBA) atoms in the heterocycle |
|---|---|
| Target Compound Data | 3 HBA atoms (pyrazine core, C10H15N3, MW 177.25, formula contains N3) |
| Comparator Or Baseline | (1-(Pyridin-2-yl)cyclopentyl)methanamine: 2 HBA atoms (pyridine core, C11H16N2, MW 176.26, formula contains N2) |
| Quantified Difference | 1 additional HBA atom; molecular formula difference: C10H15N3 vs. C11H16N2 (target has more N, fewer C and H, yet similar MW) |
| Conditions | Structural/compositional comparison based on molecular formulas from standard chemical databases (ChemSrc). No experimental assay involved. |
Why This Matters
The additional hydrogen bond acceptor in the pyrazine core can alter target binding interactions, potentially enabling engagement with kinase hinge regions or other protein binding sites that the pyridine analog cannot access, guiding rational selection for specific target classes.
- [1] Waring MJ. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3):235-248. Note: Class-level principle that replacement of CH with N in aromatic rings reduces logD by approximately 0.5–1.0 log units on average. View Source
